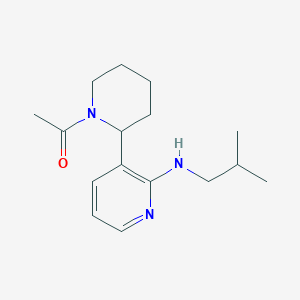

1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Description

1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a pyridine ring linked to a piperidine moiety via an isobutylamino group, with an ethanone substituent at the piperidine nitrogen. The compound’s pyridine-piperidine-ethanone scaffold is shared with several pharmacologically relevant molecules, making it a candidate for further exploration in drug discovery .

Properties

Molecular Formula |

C16H25N3O |

|---|---|

Molecular Weight |

275.39 g/mol |

IUPAC Name |

1-[2-[2-(2-methylpropylamino)pyridin-3-yl]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C16H25N3O/c1-12(2)11-18-16-14(7-6-9-17-16)15-8-4-5-10-19(15)13(3)20/h6-7,9,12,15H,4-5,8,10-11H2,1-3H3,(H,17,18) |

InChI Key |

XYRBYAZSFOXASD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=C(C=CC=N1)C2CCCCN2C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxamide with ethyl acetate under basic conditions to form the intermediate, which is then further reacted with isobutylamine and piperidine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the isobutylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Pyridine-Piperidine/Piperazine Derivatives with Antiparasitic Activity

Key Compounds :

- (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

- N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)

Comparison :

- Structural Similarities : Both UDO and UDD share a pyridine core and piperazine/piperidine linkage, akin to the target compound. However, UDO incorporates a trifluoromethylphenyl group, while UDD features a trifluoromethylpyridyl substituent.

- Functional Insights: These compounds inhibit the non-azolic CYP51 enzyme, a target for Chagas disease therapy, with efficacy comparable to posaconazole . The target compound’s isobutylamino group may modulate CYP51 binding affinity, but this requires experimental validation.

Ethanone Derivatives in Antiviral Research

Key Compounds :

- 1-[4-(hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone (128)

- 1-{4-[(3-phenylpropyl)amino]-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl}ethanone (131)

Comparison :

- Structural Features: These compounds (128, 131) contain a pyridinyl-dihydropyridopyrimidine scaffold with ethanone and alkylamino substituents. Unlike the target compound, they lack a piperidine ring but share the ethanone-pyridine motif.

Piperidine-Linked Tetrazole and Amide Derivatives

Key Compounds :

- 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28)

- 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone (Compound 1)

Comparison :

- Synthesis : Derivatives 22–28 were synthesized via sequential azide cyclization and piperidine substitution, a method applicable to the target compound .

- Conformational Analysis: Compound 1 exhibited amide bond isomerization with an energy barrier of ~67 kJ/mol, as determined by variable-temperature NMR. This suggests that similar ethanone-piperidine derivatives may exhibit dynamic stereochemical behavior .

Substituted Pyridin-3-yl Ethanones

Key Compounds :

- 1-(2-(Oct-1-ynyl)pyridin-3-yl)ethanone (1r)

- 1-(2-((Trimethylsilyl)ethynyl)pyridin-3-yl)ethanone (1t)

Comparison :

- Synthetic Routes: These analogs were prepared via microwave-assisted AgOTf-catalyzed cyclization, highlighting efficient methods for pyridin-3-yl ethanone synthesis .

- Characterization: IR and NMR data for 1r and 1t provide benchmarks for verifying the target compound’s structure, particularly in confirming ethanone and alkyne substituents .

Key Compounds :

- 1-(2-(6-(Ethyl(methyl)amino)pyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352483-76-1)

- 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2)

Comparison :

- Structural Variations: The ethyl(methyl)amino and fluorophenyl substituents in these analogs demonstrate how minor modifications influence physicochemical properties (e.g., solubility, logP) .

- Safety Data : The fluorophenyl derivative has documented hazards (e.g., irritancy), underscoring the need for rigorous safety assessments of the target compound .

Biological Activity

1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone, with the CAS number 1352513-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone is C16H25N3O, with a molecular weight of 275.39 g/mol. The compound features a piperidine ring and a pyridine moiety, which are often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H25N3O |

| Molecular Weight | 275.39 g/mol |

| CAS Number | 1352513-26-8 |

The biological activity of this compound may be attributed to its interactions with specific molecular targets within the body. Preliminary studies suggest that it may function through:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : Interactions with neurotransmitter receptors could influence neurochemical signaling pathways.

Biological Activity and Research Findings

Recent research has focused on the pharmacological potential of this compound in various contexts, particularly in neuropharmacology and cancer therapy.

Neuropharmacological Studies

- Neuroprotective Effects : Some studies indicate that derivatives of this compound exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. For example, compounds similar to 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone have been shown to enhance the survival of dopaminergic neurons in models of Parkinson's disease.

- Antidepressant Activity : Research has suggested that compounds with similar structures can exhibit antidepressant-like effects in animal models by influencing serotonin and norepinephrine levels.

Cancer Research

Several studies have investigated the compound's potential as an anticancer agent:

- Inhibition of Tumor Growth : In vitro studies have demonstrated that 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone can inhibit the proliferation of various cancer cell lines, including breast cancer and prostate cancer cells.

- Mechanistic Insights : The anticancer activity may be linked to the compound's ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that feed tumors).

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study published in Neuroscience Letters explored the neuroprotective effects of related piperidine derivatives in a mouse model of Parkinson's disease. The results indicated that these compounds could significantly reduce neuronal loss and improve motor function.

Case Study 2: Anticancer Activity

Research featured in Cancer Research demonstrated that a closely related compound inhibited the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. This suggests potential therapeutic applications for piperidine derivatives in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.